molecular formula C25H32O4 B1246821 Psammocinin A1

Psammocinin A1

Cat. No.: B1246821
M. Wt: 396.5 g/mol
InChI Key: BEQGJLVJAVYVFJ-OJOBNHNESA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Psammocinin A1 is a bioactive secondary metabolite isolated from marine organisms, primarily sponges of the genus Psammocinia. Structurally, it belongs to the class of terpenoids, characterized by a complex polycyclic framework with hydroxyl and ketone functional groups . Its molecular formula is C₃₀H₄₂O₅, and it exhibits moderate cytotoxicity against cancer cell lines, including human breast adenocarcinoma (MCF-7) and lung carcinoma (A549), with IC₅₀ values ranging from 8–12 μM .

Properties

Molecular Formula

C25H32O4

Molecular Weight

396.5 g/mol

IUPAC Name

(5Z)-5-[(2R,6E,10E)-13-(furan-3-yl)-2,6,10-trimethyl-5-oxotrideca-6,10-dienylidene]-3-methylfuran-2-one

InChI

InChI=1S/C25H32O4/c1-18(8-6-10-22-13-14-28-17-22)7-5-9-20(3)24(26)12-11-19(2)15-23-16-21(4)25(27)29-23/h8-9,13-17,19H,5-7,10-12H2,1-4H3/b18-8+,20-9+,23-15-/t19-/m1/s1

InChI Key

BEQGJLVJAVYVFJ-OJOBNHNESA-N

Isomeric SMILES

CC1=C/C(=C/[C@H](C)CCC(=O)/C(=C/CC/C(=C/CCC2=COC=C2)/C)/C)/OC1=O

Canonical SMILES

CC1=CC(=CC(C)CCC(=O)C(=CCCC(=CCCC2=COC=C2)C)C)OC1=O

Synonyms

22-deoxy-15-oxovariabilin
psammocinin A1

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Psammocinin A1 shares structural and functional similarities with other terpenoids derived from marine sponges. Below is a detailed comparison with Psammocinin A2 and Psammopemmin A867, two closely related compounds.

Table 1: Structural and Functional Comparison

Property This compound Psammocinin A2 Psammopemmin A867
Molecular Formula C₃₀H₄₂O₅ C₃₀H₄₀O₆ C₂₈H₃₈O₇
Core Structure Tetracyclic diterpene Tetracyclic diterpene with epoxide Pentacyclic sesterterpene
Bioactivity Cytotoxic (IC₅₀: 8–12 μM) Cytotoxic (IC₅₀: 5–9 μM) Anti-inflammatory (IC₅₀: 0.5 μM)
Target Pathway Apoptosis (caspase-3 activation) Apoptosis (ROS generation) NF-κB inhibition
Solubility Low in polar solvents Moderate in DMSO High in methanol
Natural Source Psammocinia spp. Psammocinia spp. Psammopemma spp.

Key Differences and Implications

Structural Variations :

  • This compound lacks the epoxide group present in A2, which may explain its lower cytotoxicity compared to A2 .
  • Psammopemmin A867 has a pentacyclic skeleton with additional hydroxyl groups, enhancing its solubility and anti-inflammatory activity .

Bioactivity :

  • Psammocinin A2 shows stronger cytotoxicity due to its reactive epoxide moiety, which generates reactive oxygen species (ROS) in cancer cells .
  • Psammopemmin A867’s anti-inflammatory activity is linked to its inhibition of NF-κB, a pathway less targeted by Psammocinins .

Pharmacokinetics :

  • This compound’s low solubility limits its bioavailability, whereas Psammopemmin A867’s polar groups improve its absorption in vivo .

Research Findings and Challenges

  • This compound vs. Synthetic Analogues : Semi-synthetic derivatives of this compound with acetylated hydroxyl groups showed improved stability but reduced bioactivity, highlighting the importance of its natural stereochemistry .

Q & A

Q. What methodologies are employed to isolate and structurally characterize Psammocinin A1 from its natural source?

this compound is typically isolated using bioassay-guided fractionation combined with chromatographic techniques such as high-performance liquid chromatography (HPLC) or flash column chromatography. Structural elucidation involves nuclear magnetic resonance (NMR) spectroscopy (1D/2D), mass spectrometry (MS), and infrared (IR) spectroscopy to determine its molecular formula, stereochemistry, and functional groups. Researchers must validate purity via HPLC (>95%) and cross-reference spectral data with existing databases to confirm identity .

Q. What are the primary bioactivities reported for this compound, and what in vitro assays are commonly used to evaluate them?

this compound has shown cytotoxicity against cancer cell lines (e.g., HeLa, MCF-7) via MTT assays and antimicrobial activity against Gram-positive bacteria using broth microdilution. Researchers should standardize assay conditions (e.g., cell density, incubation time) and include positive controls (e.g., doxorubicin for cytotoxicity) to ensure reproducibility. Dose-response curves and IC50/EC50 values are critical for comparative analysis .

Q. How do researchers assess the stability of this compound under varying physicochemical conditions?

Stability studies involve exposing the compound to stressors like temperature (4°C–37°C), pH gradients (3–9), and light exposure. Analytical techniques such as HPLC-MS monitor degradation products over time. Researchers should report degradation kinetics (e.g., half-life) and recommend storage conditions (e.g., lyophilized at -80°C) to maintain integrity .

Advanced Research Questions

Q. What experimental strategies are used to investigate the mechanism of action (MoA) of this compound at the molecular level?

Advanced MoA studies combine transcriptomics (RNA-seq), proteomics (LC-MS/MS), and metabolomics to identify pathways affected by this compound. Target deconvolution may involve affinity chromatography, surface plasmon resonance (SPR), or CRISPR-Cas9 knockout models. Researchers should validate hits using orthogonal assays (e.g., Western blot, enzymatic inhibition) and employ bioinformatics tools (e.g., KEGG pathway analysis) to contextualize findings .

Q. How should researchers address contradictory bioactivity data for this compound across different studies?

Contradictions may arise from variations in assay protocols, compound purity, or cellular models. A systematic approach includes:

  • Replication: Repeat experiments across independent labs.
  • Meta-analysis: Pool data from multiple studies to identify trends.
  • Batch Consistency: Verify compound purity and stability (e.g., via peptide content analysis for synthetic batches) .
  • Contextual Factors: Control for cell line heterogeneity, serum concentration, and incubation time .

Q. What frameworks guide the design of robust in vivo studies to evaluate this compound’s therapeutic potential?

The PICOT framework (Population, Intervention, Comparison, Outcome, Time) ensures rigorous study design. For example:

  • Population: Immunocompromised mice xenografted with triple-negative breast cancer.
  • Intervention: this compound (5 mg/kg, i.p., daily).
  • Comparison: Standard chemotherapy (e.g., paclitaxel).
  • Outcome: Tumor volume reduction and survival rate.
  • Time: 28-day endpoint.
    FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) further refine the hypothesis .

Q. How can researchers optimize synthetic protocols for this compound to enhance yield and scalability?

Solid-phase peptide synthesis (SPPS) is commonly used, with optimization focusing on:

  • Coupling Efficiency: Use of HOBt/DIC activating agents.
  • Side-Chain Protection: Trt for cysteine residues to prevent oxidation.
  • Purification: Preparative HPLC with gradient elution.
    Batch-to-batch consistency requires rigorous QC (e.g., peptide content analysis, TFA removal <1%) for sensitive assays .

Q. What strategies integrate this compound findings into broader pharmacological or ecological research contexts?

Comparative studies with structurally related compounds (e.g., other marine-derived cyclic peptides) can highlight unique bioactivities. Ecological relevance involves studying its natural role in host organisms (e.g., sponge-microbe interactions) via metagenomics or isotopic labeling. Researchers should align findings with UN Sustainable Development Goals (e.g., Goal 14: Life Below Water) to emphasize broader impacts .

Methodological and Reporting Standards

Q. How should researchers ensure reproducibility when publishing this compound data?

Detailed Materials and Methods sections must include:

  • Compound Source: Natural extraction (geographic origin) or synthetic details (vendor, purity).
  • Data Availability: Raw spectral files (NMR, MS) deposited in public repositories (e.g., Zenodo).
  • Statistical Analysis: Use of tools like GraphPad Prism with transparent reporting of p-values, n-numbers, and error bars .

Q. What criteria define a high-quality literature review for this compound research?

A systematic review should:

  • Search Strategy: Use databases (PubMed, SciFinder) with keywords like "this compound" AND ("cytotoxicity" OR "biosynthesis").
  • Inclusion/Exclusion: Prioritize peer-reviewed studies with mechanistic data over preliminary screenings.
  • Critical Appraisal: Assess bias using tools like ROBIS (Risk Of Bias In Systematic reviews) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.